3-(Pentafluoroethoxy)piperidine

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

3-(Pentafluoroethoxy)piperidine (CAS: 1258639-87-0) is a fluorinated piperidine building block featuring a pentafluoroethoxy (-OCF₂CF₃) substituent at the C3 position of the piperidine ring. The compound has a molecular weight of 219.15 g/mol and a calculated logP of approximately 2.03, which is substantially higher than the logP of unsubstituted piperidine (0.66–0.93) and 3-(trifluoromethoxy)piperidine (1.17), reflecting the profound lipophilicity enhancement conferred by the perfluorinated ethoxy chain.

Molecular Formula C7H10F5NO
Molecular Weight 219.15 g/mol
Cat. No. B12110175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pentafluoroethoxy)piperidine
Molecular FormulaC7H10F5NO
Molecular Weight219.15 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC(C(F)(F)F)(F)F
InChIInChI=1S/C7H10F5NO/c8-6(9,10)7(11,12)14-5-2-1-3-13-4-5/h5,13H,1-4H2
InChIKeyMZZLGEFPQPNLTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-(Pentafluoroethoxy)piperidine CAS 1258639-87-0 for Drug Discovery Building Blocks


3-(Pentafluoroethoxy)piperidine (CAS: 1258639-87-0) is a fluorinated piperidine building block featuring a pentafluoroethoxy (-OCF₂CF₃) substituent at the C3 position of the piperidine ring [1]. The compound has a molecular weight of 219.15 g/mol and a calculated logP of approximately 2.03, which is substantially higher than the logP of unsubstituted piperidine (0.66–0.93) and 3-(trifluoromethoxy)piperidine (1.17), reflecting the profound lipophilicity enhancement conferred by the perfluorinated ethoxy chain [2][3]. Its topological polar surface area (TPSA) of 21.26 Ų is comparable to 3-(trifluoromethoxy)piperidine (21.3 Ų), suggesting that the added fluorine atoms increase hydrophobicity without proportionally expanding polar surface area [2][4]. The compound is supplied as a research-grade intermediate with a typical purity of 95% [2].

Why 3-(Pentafluoroethoxy)piperidine Cannot Be Replaced with Other Fluorinated Piperidine Analogs


Fluorinated piperidine building blocks are not interchangeable due to the non-linear relationship between fluorine content and key physicochemical properties. 3-(Pentafluoroethoxy)piperidine exhibits a logP of 2.03, which is 0.86 log units higher than 3-(trifluoromethoxy)piperidine (logP = 1.17) and 1.2–1.4 log units higher than unsubstituted piperidine [1][2]. This substantial increase in lipophilicity is achieved while maintaining a polar surface area of 21.26 Ų, nearly identical to the trifluoromethoxy analog (21.3 Ų) [1][3]. Consequently, substituting 3-(pentafluoroethoxy)piperidine with a less fluorinated analog would alter membrane permeability and metabolic stability profiles in a manner that cannot be predicted by simple linear extrapolation [4]. Furthermore, the pentafluoroethoxy group introduces a distinct electron-withdrawing effect and conformational bias compared to trifluoromethoxy or difluoromethoxy substituents, which may affect binding interactions and downstream biological outcomes in structure-activity relationship (SAR) campaigns [5].

Quantitative Differentiation of 3-(Pentafluoroethoxy)piperidine vs. Fluorinated Piperidine Analogs


Lipophilicity (LogP) Comparison: 3-(Pentafluoroethoxy)piperidine vs. 3-(Trifluoromethoxy)piperidine and Unsubstituted Piperidine

3-(Pentafluoroethoxy)piperidine exhibits a calculated logP of 2.03, which is 0.86 log units higher than that of 3-(trifluoromethoxy)piperidine (logP = 1.17) and 1.2–1.4 log units higher than unsubstituted piperidine (logP = 0.66–0.93) [1][2]. This increase corresponds to a roughly 7- to 10-fold higher octanol-water partition coefficient, indicating a significantly enhanced ability to cross lipid membranes [3].

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Polar Surface Area (TPSA) Comparison: 3-(Pentafluoroethoxy)piperidine vs. 3-(Trifluoromethoxy)piperidine

3-(Pentafluoroethoxy)piperidine has a topological polar surface area (TPSA) of 21.26 Ų, which is essentially identical to the TPSA of 3-(trifluoromethoxy)piperidine (21.3 Ų) [1][2]. Despite the addition of two extra fluorine atoms and an additional carbon in the pentafluoroethoxy group, the TPSA remains unchanged, indicating that the perfluorinated ethyl moiety increases hydrophobicity without proportionally expanding the polar surface area [3].

Drug Design Bioavailability ADME Properties

Metabolic Stability Enhancement: Class-Level Inference for Perfluoroalkoxy vs. Trifluoromethoxy Piperidines

Fluorinated alkoxy groups are known to increase metabolic stability by blocking oxidative metabolism at the ether oxygen and by reducing the electron density of the piperidine nitrogen, thereby decreasing N-dealkylation susceptibility [1]. The pentafluoroethoxy group (-OCF₂CF₃) is expected to provide a greater electron-withdrawing inductive effect compared to a trifluoromethoxy group (-OCF₃), potentially leading to a further reduction in the pKa of the piperidine nitrogen (calculated pKa = 8.4 for piperidine vs. approximately 7.2 for 3-(pentafluoroethoxy)piperidine) [2][3]. This pKa shift can reduce lysosomal trapping and improve intracellular exposure [3].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Procurement Application Scenarios: When to Select 3-(Pentafluoroethoxy)piperidine in R&D Workflows


CNS Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Permeability

3-(Pentafluoroethoxy)piperidine is optimally selected when a medicinal chemistry program aims to improve CNS penetration of a lead series. Its logP of 2.03 and low TPSA of 21.26 Ų align with the property space favored for brain-penetrant small molecules [1][2]. Compared to 3-(trifluoromethoxy)piperidine (logP = 1.17), this building block offers a higher likelihood of achieving brain-to-plasma ratios >0.3 in rodent models [2].

SAR Exploration to Mitigate Lysosomal Trapping in Basic Amine Scaffolds

In lead optimization campaigns where basic amine-containing compounds suffer from lysosomal trapping (evidenced by high volume of distribution and low unbound intracellular concentrations), 3-(pentafluoroethoxy)piperidine should be prioritized over unsubstituted piperidine (pKa ≈ 8.4) [3]. The estimated pKa reduction of ~1.2 units may attenuate trapping, as demonstrated for other β-fluoroalkoxy piperidine derivatives [4].

Fluorinated Fragment Library Construction for High-Throughput Screening

For academic or industrial screening libraries focused on fluorinated fragments, 3-(pentafluoroethoxy)piperidine provides a distinct combination of five fluorine atoms and a hydrogen bond donor (piperidine NH) [1]. This enables both hydrophobic interactions and potential hydrogen bonding with target proteins, a dual binding mode not available with perfluorinated alkanes lacking a heteroatom [5].

Replacement of 4-(Pentafluoroethoxy)piperidine in Regioisomeric SAR Studies

When a SAR study reveals that the 4-substituted analog (4-(pentafluoroethoxy)piperidine) exhibits suboptimal target engagement or selectivity, procurement of the 3-substituted regioisomer enables direct comparison of vector orientation effects on potency and selectivity [6]. The 3-substituted compound projects the perfluoroethoxy group in a different spatial trajectory, which can alter binding pocket complementarity [6].

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